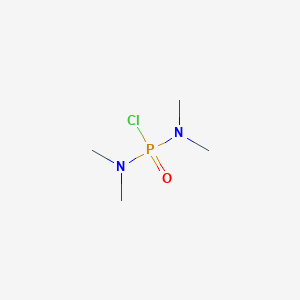
3,4-Dichloro-2-nitroaniline
Overview
Description
3,4-Dichloro-2-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2. It is widely recognized for its role in the production of dyes, pigments, and agricultural chemicals . This compound belongs to the aromatic amine class, where an amino group is directly bonded to an aromatic ring, substituted with chlorine and nitro groups .
Mechanism of Action
Mode of Action
This transformation is often a crucial step in the synthesis of many organic compounds .
Biochemical Pathways
These reactions are crucial in the synthesis of many organic compounds .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of DCNA. For instance, the safety data sheet for a similar compound, 4-Chloro-2-nitroaniline, suggests that it should be stored in a dry, cool, and well-ventilated place . This implies that moisture, temperature, and ventilation could affect the stability and efficacy of nitroaniline derivatives like DCNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-nitroaniline typically involves the nitration of 3,4-dichloroaniline. The nitro group is introduced through the reaction of nitric acid with the chloroaniline compound under controlled conditions . Another method involves the chlorination of nitroanilines in hydrochloric acid by adding separate streams of nitroanilines and a chlorinating agent .
Industrial Production Methods: In industrial settings, the preparation of this compound can involve the use of high-pressure kettles and catalysts to enhance yield and selectivity. For instance, using 2,3,4-trichloronitrobenzene as a raw material, water as a solvent, and a sulfur-containing compound as a catalyst, the reaction with ammonia water in a high-pressure kettle can achieve high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of chlorine atoms.
Major Products:
Reduction: The major product is 3,4-dichloro-2-phenylenediamine.
Substitution: Depending on the nucleophile used, products can include 3,4-dichloro-2-aminophenol or 3,4-dichloro-2-thioaniline.
Scientific Research Applications
3,4-Dichloro-2-nitroaniline has several scientific research applications:
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 3,4-Dichloro-2-nitroaniline is unique due to the specific positioning of the nitro and chloro groups on the aromatic ring. This substitution pattern allows for specific reactivity and applications, particularly in the synthesis of dyes and agrochemicals. Other dichloroanilines may have different reactivity and applications based on the positions of the chlorine atoms .
Properties
IUPAC Name |
3,4-dichloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVNPULEBIHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157579 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132429-81-3 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















